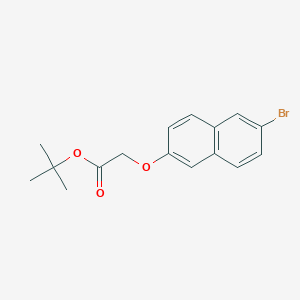
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester
Overview
Description
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester is a chemical compound with a complex structure. It belongs to the class of organic compounds known as carboxylic acid esters . The compound contains a naphthalene ring substituted with a bromine atom and an acetic acid ester group. The tert-butyl ester moiety provides stability and influences its reactivity.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route for this exact compound, it likely includes bromination of naphthalene, followed by esterification with tert-butanol and acetic acid. Researchers may have optimized the reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular formula of this compound is C₁₆H₁₃BrO₃ . The key features include:
- A naphthalene core with a bromine substituent.
- An acetic acid ester group attached to the naphthalene ring.
- The tert-butyl group providing steric hindrance.
Chemical Reactions Analysis
- Hydrolysis : The tert-butyl ester can undergo hydrolysis in acidic or basic conditions, yielding the corresponding carboxylic acid and tert-butanol.
- Bromination : The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution.
- Esterification : The compound can react with alcohols to form esters.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point provides insight into its crystalline structure and purity.
- Solubility : Investigating its solubility in various solvents helps understand its behavior in different environments.
- Spectral Data : NMR, IR, and UV-Vis spectra can reveal functional groups and confirm its structure.
Safety And Hazards
Safety precautions should be taken when handling this compound:
- Toxicity : Assess its toxicity and potential health hazards.
- Flammability : Evaluate its flammability and storage requirements.
- Protective Measures : Use appropriate protective gear (gloves, goggles) during handling.
Future Directions
- Biological Activity : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.
- Drug Development : Assess its suitability for drug development.
properties
IUPAC Name |
tert-butyl 2-(6-bromonaphthalen-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-16(2,3)20-15(18)10-19-14-7-5-11-8-13(17)6-4-12(11)9-14/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLRQXUQKPODIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Aminophenoxy)-ethoxy]-acetic acid](/img/structure/B1489598.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol](/img/structure/B1489599.png)
![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)
![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1489601.png)
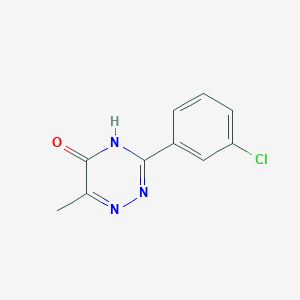
![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)
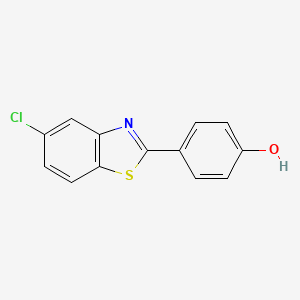
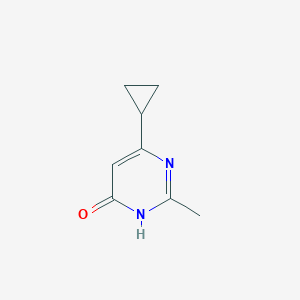
![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)
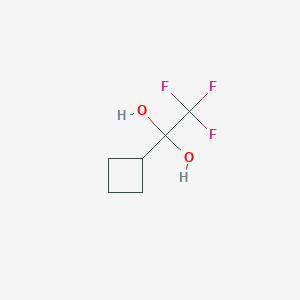
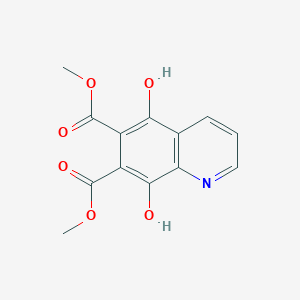
![Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1489616.png)
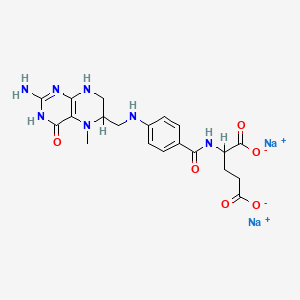
![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)